molecular formula C16H21N3O2S2 B2783466 1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 2034547-81-2

1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2783466
CAS No.: 2034547-81-2
M. Wt: 351.48
InChI Key: KMOLEGGQWUUZGB-UHFFFAOYSA-N
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Description

1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that features a unique combination of furan, thiomorpholine, thiophene, and urea moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as furan-3-yl and thiophen-2-ylmethyl derivatives. These intermediates are then subjected to a series of reactions, including nucleophilic substitution and urea formation, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, purification through recrystallization, and quality control using techniques like HPLC and NMR spectroscopy.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The thiomorpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-3-carboxylic acid derivatives, while reduction of the urea moiety may produce corresponding amines.

Scientific Research Applications

1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(Furan-3-yl)-2-morpholinoethyl)-3-(thiophen-2-ylmethyl)urea: Similar structure but with a morpholine ring instead of thiomorpholine.

    1-(2-(Furan-3-yl)-2-piperidinoethyl)-3-(thiophen-2-ylmethyl)urea: Contains a piperidine ring instead of thiomorpholine.

Uniqueness

1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-ylmethyl)urea is unique due to the presence of both furan and thiophene rings, along with the thiomorpholine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S2/c20-16(17-10-14-2-1-7-23-14)18-11-15(13-3-6-21-12-13)19-4-8-22-9-5-19/h1-3,6-7,12,15H,4-5,8-11H2,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOLEGGQWUUZGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNC(=O)NCC2=CC=CS2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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